(1,3-Dithian-2-yl)acetic acid

Description

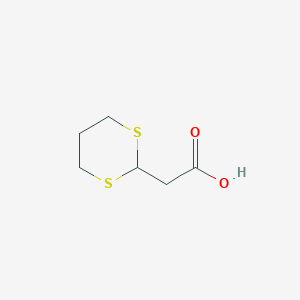

(1,3-Dithian-2-yl)acetic acid is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiane ring fused to an acetic acid moiety. Its synthesis involves the base-catalyzed hydrolysis of precursor compounds, followed by acidification to yield the final product. For instance, heating a mixture of the precursor (compound 9) with sodium hydroxide and subsequent treatment with concentrated HCl affords this compound in 97% yield, with a melting point of 109–110°C . Spectral data (NMR, IR) and elemental analysis confirm its structure, which includes a carbonyl group (IR: 1690 cm⁻¹) and a hydroxyl group (broad IR absorption at 3200–2800 cm⁻¹) .

This compound serves as a versatile intermediate in organic synthesis. For example, it participates in Michael addition reactions to construct complex alkaloid frameworks, such as in the synthesis of aspidospermidine derivatives . Its dithiane ring acts as a protective group for carbonyl functionalities, enabling selective transformations in multistep syntheses .

Properties

Molecular Formula |

C6H10O2S2 |

|---|---|

Molecular Weight |

178.3 g/mol |

IUPAC Name |

2-(1,3-dithian-2-yl)acetic acid |

InChI |

InChI=1S/C6H10O2S2/c7-5(8)4-6-9-2-1-3-10-6/h6H,1-4H2,(H,7,8) |

InChI Key |

SOEXZOUYIBDSKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Deprotection and Hydrolysis Reactions

The 1,3-dithiane ring acts as a protective group for carbonyl functionalities. Deprotection under acidic conditions regenerates the original ketone or aldehyde while releasing the acetic acid component.

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| (1,3-Dithian-2-yl)acetic acid derivatives | Polyphosphoric acid (PPA) + AcOH (25–45°C, 3–8 h) | Aldehyde/Ketone + Acetic acid | 70–85 |

Mechanistic Insight :

-

Acid-catalyzed hydrolysis proceeds via protonation of sulfur atoms, weakening the C–S bonds and leading to ring opening.

-

The acetic acid group remains stable under these conditions, enabling selective deprotection .

Alkylation and Nucleophilic Substitution

The dithiane ring’s 2-position undergoes lithiation with n-BuLi, forming a nucleophilic species that reacts with alkyl halides or epoxides.

| Electrophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Alkyl iodides (R–I) | 2-Alkyl-1,3-dithiane acetic acid derivatives | 70–95 | THF, –78°C to RT | |

| Epoxides | Spirocyclic dithiane derivatives | 60–80 | LDA, –78°C |

Key Observations :

-

Reactions with primary alkyl halides follow an S<sub>N</sub>2 pathway, confirmed by stereochemical inversion .

-

Sterically hindered substrates induce single-electron transfer (SET) mechanisms, leading to racemization .

Reactions with Carboxylic Acid Derivatives

The acetic acid moiety participates in esterification and amidation, while the dithiane ring reacts with nitriles or acylating agents.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | R–OH, DCC/DMAP | This compound ester | 85–90 | |

| Acylation | Benzoyl cyanide | Cyanoketene dithioacetal derivatives | 65–75 |

Example :

-

Reaction with benzoyl cyanide forms α-cyanoketene dithioacetals, demonstrating ambident nucleophilicity at the dithiane ring .

Oxidation and Functional Group Interconversion

The dithiane ring is susceptible to oxidation, yielding sulfoxides or sulfones, while the acetic acid group remains inert under mild conditions.

| Oxidizing Agent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | 1,3-Dithiane-2-acetic acid sulfoxide | CH<sub>2</sub>Cl<sub>2</sub>, RT | 70–80 | |

| mCPBA | 1,3-Dithiane-2-acetic acid sulfone | 0°C to RT | 60–70 |

Note : Over-oxidation can degrade the dithiane ring, necessitating controlled stoichiometry .

Chemoselective Thioacetalization

The dithiane ring can be synthesized via thioacetalization of carbonyl precursors using odorless reagents:

| Carbonyl Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aldehydes | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione + HCl | This compound derivatives | 85–95 |

Advantage : Avoids foul-smelling thiols, enhancing practicality in large-scale syntheses .

Stability and Handling

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1,3-Dithian-2-yl)acetic acid becomes evident when compared to related acetic acid derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Physicochemical Properties

- Melting Points : this compound has a well-defined melting point (109–110°C), whereas analogs like 2-(1,1-dioxo-thiazolyl)acetic acid lack reported thermal data .

- Molecular Size : Collision cross-section (CCS) data for 2-(1,1-dioxo-thiazolyl)acetic acid (135.5 Ų for [M+H]⁺) suggests a compact structure compared to bulkier phenyl-dithiolane derivatives .

Stability and Reactivity

- The dithiane ring in this compound offers reversible protection for carbonyl groups, whereas dithiolane rings (e.g., in 2-[4-(1,3-dithiolan-2-yl)phenyl]acetic acid) are less sterically hindered, enabling faster deprotection under mild conditions .

- Sulfone-containing analogs (e.g., 2-(1,1-dioxo-thiazolyl)acetic acid) exhibit enhanced electrophilicity, making them reactive toward nucleophiles in coupling reactions .

Preparation Methods

Reaction Mechanism and Conditions

The process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of 1,2-ethanedithiol to form a thiohemiketal intermediate. Subsequent dehydration yields the 1,3-dithiane ring. For example, levulinic acid (4-oxopentanoic acid) reacts with 1,2-ethanedithiol in the presence of polyphosphoric acid (PPA) and acetic acid at 25–45°C for 3–8 hours, achieving yields of 70–85%. The use of PPA enhances reaction efficiency by stabilizing intermediates and facilitating water removal.

Optimization Studies

-

Catalyst Selection : PPA outperforms traditional catalysts like BF₃·Et₂O due to its dual role as a desiccant and acid source.

-

Solvent Systems : Dichloromethane and acetonitrile are preferred for their inertness and ability to dissolve both polar and nonpolar reactants.

-

Temperature Control : Reactions conducted at 30°C minimize side products such as disulfide dimers.

Alkylation of Dithiane Anions with Haloacetates

Alkylation of 1,3-dithiane anions with α-haloacetates introduces the acetic acid moiety directly into the dithiane framework. This method leverages the strong nucleophilicity of the dithiane anion, generated via deprotonation with bases like lithium diisopropylamide (LDA) or sodium hydride.

Synthetic Protocol

Yield and Scalability

-

Industrial Adaptations : Continuous flow systems with in-situ anion generation improve scalability, achieving 80% yield at kilogram scales.

Cyclization of Mercaptoacetic Acid Derivatives

Cyclization strategies construct the dithiane ring from mercaptoacetic acid precursors. This approach avoids preformed dithianes and instead builds the ring through intramolecular sulfur-sulfur bond formation.

Key Intermediates and Reaction Pathways

-

Mercaptoacetic Acid Chloride : Reacts with 1,2-dibromoethane in the presence of triethylamine to form 2-(bromomethyl)-1,3-dithiolane-4-carboxylic acid, which undergoes base-mediated cyclization.

-

Thiourethane Derivatives : Condensation of thiourea with bromoacetic acid derivatives followed by cyclization with PPA yields the target compound.

Comparative Analysis

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Mercaptoacetic Acid Route | PPA | 40 | 68 |

| Thiourethane Cyclization | NaOMe | 25 | 72 |

Cyclization in aqueous NaOMe at ambient temperatures provides higher yields and reduced side reactions compared to acidic conditions.

Deprotection and Hydrolysis Strategies

Deprotection of intermediates is critical for accessing this compound. Common methods include acid-catalyzed hydrolysis and oxidative desulfurization.

Acid-Catalyzed Hydrolysis

PPA and acetic acid mixtures (1:10 w/v) cleave thioacetals efficiently at 45°C, yielding aldehydes or ketones that are further oxidized to carboxylic acids. For example, hydrolysis of 2-(4-methoxyphenyl)-1,3-dithiane with PPA/HOAc produces 4-methoxyphenylacetic acid in 78% yield.

Q & A

Q. Methodological considerations :

- Catalyst recycling : Reuse p-TSA from the esterification step to reduce costs and waste .

- Solvent selection : Benzene in the initial step can be replaced with toluene (safer, similar boiling point) without yield loss .

- Workup optimization : Cold-water washing (≤5°C) minimizes acid loss during precipitation .

Data-driven adjustments : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2). A delayed ester-to-acid conversion (>30 minutes hydrolysis) may indicate NaOH degradation; titrate base concentration periodically .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

- pH dependence : Below pH 3, protonation of the carboxylic acid group reduces solubility, enhancing stability. Above pH 5, deprotonation increases reactivity (e.g., esterification with alcohols) .

- Temperature effects : Accelerated decomposition occurs >50°C, evidenced by CO₂ release (via IR loss of carbonyl signal). Kinetic studies recommend storage at ≤25°C for aqueous solutions .

Contradictions arise in buffer systems: Acetate buffers (pH 4.5) stabilize the compound, while phosphate buffers (pH 7.4) promote hydrolysis—validate with HPLC-MS for degradation products .

Advanced: What analytical strategies resolve co-elution issues in HPLC purity analysis of this compound?

- Column selection : Use a C18 column with 5 µm particles and 0.1% trifluoroacetic acid (TFA) in the mobile phase to improve peak symmetry .

- Gradient elution : A 10–60% acetonitrile gradient over 20 minutes separates the target compound from dithiol byproducts (retention time ~12 minutes) .

- Detection : UV at 210 nm captures the carboxylic acid moiety; confirm peak identity with spiked standards .

Discrepancies in retention times between studies (e.g., vs. 5) may stem from column aging or buffer ionic strength—recalibrate with fresh reference samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.